Viridiofungin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viridiofungin C is a natural product found in Trichoderma viride with data available.
Scientific Research Applications
Synthesis and Structural Elucidation
- Viridiofungin C, along with A and B, are part of a novel family of amino acid-containing alkyl citrates. These compounds have been identified as potent, broad-spectrum antifungal agents and inhibitors of squalene synthase, as reported in a study focused on their isolation and structure elucidation (Harris et al., 1993).
- Significant work has gone into the synthetic studies of viridiofungins, as they possess broad-spectrum antifungal properties and inhibit serine palmitoyl transferase. These studies have developed approaches for the stereoselective total synthesis of these complex molecules (Kumagai & Shibasaki, 2017).
Antifungal Activity
- Viridiofungins demonstrate broad-spectrum antifungal activity by inhibiting the squalene synthase in vitro. They do not specifically inhibit fungal ergosterol synthesis in whole cells, indicating a unique mode of antifungal action (Mandala et al., 1997).
- These compounds are shown to be potent inhibitors of serine palmitoyltransferase, the first committed enzyme in sphingolipid biosynthesis. This inhibition of sphingolipid synthesis contributes to their antifungal activity (Mandala et al., 1997).
Inhibition of Squalene Synthase
- Studies have shown that viridiofungins are novel squalene synthase inhibitors. However, they do not exhibit antibacterial activity and their inhibition of fungal growth is not related to the inhibition of ergosterol synthesis, suggesting a different mode of action in their antifungal activity (Onishi et al., 1997).
properties
Product Name |
Viridiofungin C |
---|---|
Molecular Formula |
C33H46N2O9 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
2-[(E)-1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C33H46N2O9/c1-2-3-4-7-10-15-24(36)16-11-8-5-6-9-12-18-26(33(44,32(42)43)21-29(37)38)30(39)35-28(31(40)41)20-23-22-34-27-19-14-13-17-25(23)27/h12-14,17-19,22,26,28,34,44H,2-11,15-16,20-21H2,1H3,(H,35,39)(H,37,38)(H,40,41)(H,42,43)/b18-12+ |
InChI Key |
KXOCQGQADUMFQO-LDADJPATSA-N |
Isomeric SMILES |
CCCCCCCC(=O)CCCCCC/C=C/C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)C(CC(=O)O)(C(=O)O)O |
synonyms |
viridiofungin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.